[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride, Mixture of diastereomers
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Overview
Description
[3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride is a chemical compound characterized by a cyclobutyl ring substituted with a trifluoromethoxy group and a methanesulfonyl chloride group. This compound exists as a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a cyclobutyl compound that is functionalized with a trifluoromethoxy group.
Functionalization: The cyclobutyl ring is then subjected to chlorosulfonation, where a chlorosulfonic acid derivative is introduced to form the methanesulfonyl chloride group.
Purification: The resulting mixture is purified to isolate the desired diastereomers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced separation techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [3-(Trifluoromethoxy)cyclobutyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfonic acids.
Reduction Products: Alcohols or amines, depending on the specific reducing agent used.
Substitution Products: Amides, esters, or ethers, depending on the nucleophile involved.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride exerts its effects involves its interaction with biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the methanesulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that can modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Metabolic Pathways: It may interfere with or enhance specific metabolic processes.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the cyclobutyl ring.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar functional groups but different aromatic ring structure.
2-(Trifluoromethyl)benzenesulfonyl chloride: Different position of the trifluoromethyl group on the aromatic ring.
Uniqueness: The presence of the cyclobutyl ring in [3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
CAS No. |
2742656-90-0 |
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Molecular Formula |
C6H8ClF3O3S |
Molecular Weight |
252.64 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(11,12)3-4-1-5(2-4)13-6(8,9)10/h4-5H,1-3H2 |
InChI Key |
UNGPFPLILZWSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC(F)(F)F)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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